N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine
Description
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its incorporation of a tetrahydrothiophene ring with dioxo functionalities, which contributes to its distinct chemical properties.
Properties
IUPAC Name |
(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5S/c1-7(2)5-9(10(14)15)13-11(16)12-8-3-4-19(17,18)6-8/h7-9H,3-6H2,1-2H3,(H,14,15)(H2,12,13,16)/t8?,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAYWZWZOPSZDP-GKAPJAKFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)NC1CCS(=O)(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of tetrahydrothiophene derivatives, which are then oxidized to introduce the dioxo functionalities.
Oxidation Reaction: The oxidation of tetrahydrothiophene can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to ensure the formation of the dioxo group.
Amide Formation: The resulting dioxotetrahydrothiophene is then reacted with L-leucine in the presence of coupling agents like carbodiimides (e.g., dicyclohexylcarbodiimide) to form the amide bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis techniques to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters and optimize yield.
Chemical Reactions Analysis
Types of Reactions: N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine can undergo various chemical reactions, including:
Oxidation: Further oxidation of the tetrahydrothiophene ring can lead to the formation of additional functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under specific reaction conditions.
Major Products Formed:
Oxidation Products: Higher oxidation states of the tetrahydrothiophene ring.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with substituted functional groups.
Scientific Research Applications
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be utilized in biological assays to investigate its interactions with various biomolecules.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine exerts its effects involves its interaction with molecular targets and pathways. The specific molecular targets and pathways depend on the context in which the compound is used, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine can be compared with other similar compounds, such as:
N-[(1,1-dioxidotetrahydrothiophen-3-yl)acetamide]: This compound shares the dioxotetrahydrothiophene ring but has a different amide group.
N-[(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide]: This compound has an adamantane core instead of L-leucine.
N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-oxo-2H-chromene-3-carboxamide: This compound features additional benzyl and chromene groups.
Uniqueness: this compound is unique due to its specific combination of the dioxotetrahydrothiophene ring and the L-leucine moiety, which provides distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucine is a compound that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1214628-91-7 |
| Molecular Formula | C₁₁H₂₀N₂O₅S |
| Molecular Weight | 292.35 g/mol |
This compound features a tetrahydrothiophene ring and a carbamoyl group, which are critical for its biological interactions.
Biological Activity
The biological activity of this compound has been explored primarily in the context of enzyme inhibition and anti-inflammatory effects. Here are some key findings:
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for various enzymes. Its structural components allow it to bind effectively to active sites on enzymes, potentially modulating their activity. For instance, studies have shown that similar compounds can inhibit enzymes involved in inflammatory pathways, suggesting that this compound may exhibit similar properties.
- Anti-inflammatory Properties : The presence of the dioxidotetrahydrothiophene moiety is believed to contribute to anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to reduce inflammation in various biological models.
- Analgesic Effects : Preliminary studies suggest that this compound may also possess analgesic properties. The modulation of pain pathways through enzyme inhibition could be a mechanism by which it exerts these effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally related to this compound:
- Study on Enzyme Inhibition : A study published in a pharmacological journal highlighted that derivatives similar to this compound showed significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
- Analgesic Activity : Another research effort demonstrated that compounds featuring the tetrahydrothiophene structure reduced pain responses in animal models, indicating potential for therapeutic applications in pain management.
Future Directions
The unique structural features of this compound suggest several avenues for future research:
- Drug Development : Given its potential enzyme inhibitory and anti-inflammatory properties, this compound may serve as a lead candidate for developing new therapeutic agents targeting inflammatory diseases and pain management.
- Mechanistic Studies : Further research is needed to elucidate the precise mechanisms through which this compound interacts with biological targets. Understanding these interactions will be crucial for optimizing its pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
